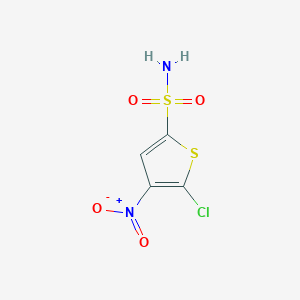






|
REACTION_CXSMILES
|
[Cl:1][C:2]1[S:6][C:5]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:4][C:3]=1[N+:11]([O-])=O>CO>[NH2:11][C:3]1[CH:4]=[C:5]([S:7]([NH2:10])(=[O:8])=[O:9])[S:6][C:2]=1[Cl:1]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=C(S1)S(=O)(=O)N)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
140 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
after removal of the catalyst
|
|
Type
|
FILTRATION
|
|
Details
|
by filtration, evaporation and column chromatography on silica gel (ethyl acetate/hexane) the title compound as a light brown solid
|


|
Name
|
|
|
Type
|
|
|
Smiles
|
NC=1C=C(SC1Cl)S(=O)(=O)N
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |